Ácido 4-(Metoxicarbonil)naftaleno-1-borónico

Descripción general

Descripción

(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid is an organic compound with the molecular formula C12H11BO4. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a naphthalene ring substituted with a methoxycarbonyl group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Aplicaciones Científicas De Investigación

(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid has diverse applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.

Medicinal Chemistry: Employed in the development of pharmaceuticals, including kinase inhibitors and other bioactive molecules.

Materials Science: Utilized in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Biology: Applied in the study of biological systems, including the development of boron-containing probes for imaging and sensing applications.

Mecanismo De Acción

Target of Action

The primary target of 4-(Methoxycarbonyl)naphthalene-1-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM cross-coupling reaction pathway . This pathway is significant for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s role in the sm cross-coupling reaction suggests that itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by factors such as the reaction conditions and the presence of other reagents .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This bond formation is a critical step in many organic synthesis processes .

Análisis Bioquímico

Biochemical Properties

(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of covalent bonds with diols and other molecules containing hydroxyl groups. This interaction is crucial in the inhibition of enzymes that have active sites containing serine or threonine residues. The compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds that can modulate enzyme activity . Additionally, (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.

Cellular Effects

The effects of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid on various cell types and cellular processes are profound. It can influence cell signaling pathways by inhibiting or activating specific enzymes, leading to changes in gene expression and cellular metabolism. For instance, the compound can inhibit proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent alterations in cell cycle progression and apoptosis . Additionally, (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid can affect cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid exerts its effects through the formation of covalent bonds with target biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, the compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, preventing substrate binding and catalysis . Additionally, (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid can change over time due to its stability and degradation. The compound is relatively stable when stored at 2-8°C, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid can have sustained effects on cellular function, particularly in in vitro settings where it can continuously inhibit target enzymes and alter cellular processes.

Dosage Effects in Animal Models

The effects of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid can cause adverse effects, including toxicity and off-target interactions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm to the organism.

Metabolic Pathways

(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further interact with cellular components . These interactions can affect metabolic flux and the levels of specific metabolites within the cell, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within specific cellular compartments . For example, the compound can be transported into cells via specific transporters and then bind to intracellular proteins, affecting its distribution and activity within the cell.

Subcellular Localization

The subcellular localization of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, where it can exert its biochemical effects . This localization is crucial for its activity, as it allows (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid to interact with specific target biomolecules within the appropriate cellular context.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid typically involves the reaction of 4-bromo-1-naphthoic acid with a boronic acid reagent. One common method is the palladium-catalyzed borylation of 4-bromo-1-naphthoic acid using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, producing biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a transition metal catalyst, resulting in the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, and cesium carbonate are frequently used.

Solvents: Dimethylformamide, tetrahydrofuran, and toluene are typical solvents for these reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Produced via oxidation of the boronic acid group.

Hydrocarbons: Resulting from protodeboronation reactions.

Comparación Con Compuestos Similares

(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid can be compared with other boronic acids, such as:

4-Methyl-1-naphthaleneboronic acid: Similar structure but with a methyl group instead of a methoxycarbonyl group.

4-Formyl-1-naphthaleneboronic acid: Contains a formyl group instead of a methoxycarbonyl group.

4-Carboxynaphthalene-1-boronic acid: Features a carboxyl group instead of a methoxycarbonyl group.

The uniqueness of (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid lies in its specific functional group, which imparts distinct reactivity and properties, making it valuable for specific synthetic applications.

Actividad Biológica

(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various biochemical applications, including drug design and synthesis. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

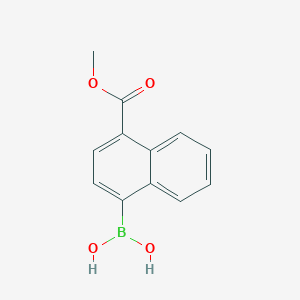

(4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid features a naphthalene ring substituted with a methoxycarbonyl group and a boronic acid functional group. The structural formula can be represented as follows:

This compound's unique structure allows it to participate in Suzuki-Miyaura coupling reactions, facilitating the synthesis of complex organic molecules.

Anticancer Properties

Research indicates that boronic acids, including (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid, may exhibit anticancer activity . Studies have shown that certain boronic acid derivatives can inhibit cancer cell proliferation by interfering with critical signaling pathways. For instance, one study reported that compounds similar to (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid reduced the viability of prostate cancer cells significantly while maintaining the viability of healthy cells . Specifically, at a concentration of 5 µM, cell viability was reduced to 33% for cancer cells compared to 71% for healthy cells.

Table 1: Cytotoxic Effects of Boronic Acids on Prostate Cancer Cells

| Compound | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |

|---|---|---|---|

| B5 | 5 | 33 | 71 |

| B7 | 5 | 44 | 95 |

These findings suggest that (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid may selectively target cancer cells while sparing normal cells, a desirable trait in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer potential, (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid has been investigated for its antimicrobial properties . Boronic acids have demonstrated effectiveness against various bacterial and fungal pathogens. For example, studies have shown that certain boronic structures can inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans, with inhibition zones ranging from 7 mm to 13 mm depending on the specific compound and concentration used .

Table 2: Antimicrobial Efficacy of Boronic Acids

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 8 |

| Candida albicans | 12 |

The mechanisms through which (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid exerts its biological effects are still under investigation. However, several potential mechanisms have been proposed:

- Enzyme Inhibition : Boronic acids can act as enzyme inhibitors by forming stable complexes with active site residues in enzymes such as proteases and β-lactamases. This property is crucial for their anticancer and antimicrobial activities .

- Signal Modulation : By interacting with specific signaling pathways, these compounds may influence cell survival and proliferation. Computational models predict that (4-(Methoxycarbonyl)naphthalen-1-yl)boronic acid could modulate pathways involved in apoptosis and cell cycle regulation.

- Reactive Oxygen Species (ROS) Regulation : Some studies suggest that boronic acids can affect ROS levels within cells, potentially enhancing their cytotoxic effects against cancer cells while protecting normal cells from oxidative stress .

Case Studies

A notable case study involving boronic acids highlighted their use in developing targeted therapies for resistant bacterial strains. In this study, researchers synthesized a series of boron-containing compounds and evaluated their ability to reverse antibiotic resistance in laboratory settings . The results indicated that specific boron derivatives could enhance the efficacy of traditional antibiotics against resistant strains.

Propiedades

IUPAC Name |

(4-methoxycarbonylnaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BO4/c1-17-12(14)10-6-7-11(13(15)16)9-5-3-2-4-8(9)10/h2-7,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPIDWXSOARJHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656981 | |

| Record name | [4-(Methoxycarbonyl)naphthalen-1-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-67-2 | |

| Record name | [4-(Methoxycarbonyl)naphthalen-1-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.